N-(2-Carboxyphenyl)Phthalimide

Catalog No.
S707052
CAS No.
41513-78-4
M.F
C15H9NO4
M. Wt
267.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Carboxyphenyl)Phthalimide

Unprotected anthranilic acid leads to oligomerization and loss of stereocontrol. This compound's rigid phthaloyl group blocks side reactions and locks conformation, enabling:

  • High-ee decarboxylative photocyclization (up to 86% ee) for chiral benzodiazepines.
  • Stabilization of metastable polymorphs in crystal engineering.
  • One-step DCC coupling for reverse-turn mimetics.

CAS Number

41513-78-4

Product Name

N-(2-Carboxyphenyl)Phthalimide

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)benzoic acid

Molecular Formula

C15H9NO4

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C15H9NO4/c17-13-9-5-1-2-6-10(9)14(18)16(13)12-8-4-3-7-11(12)15(19)20/h1-8H,(H,19,20)

InChI Key

RSKJDIQHYKWJLS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3C(=O)O

The exact mass of the compound N-(2-Carboxyphenyl)Phthalimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111178. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Phthalimidobenzoic acid, N-Phthaloylanthranilic acid, 2-(1,3-Dioxoisoindolin-2-yl)benzoic acid, 2-(2-Carboxyphenyl)isoindoline-1,3-dione

Purity

≥98%

Package Size

500 mg, 1 g, 5 g, 25 g

N-(2-Carboxyphenyl)phthalimide (CAS 41513-78-4), frequently designated as 2-phthalimidobenzoic acid or N-phthaloyl anthranilic acid, is a highly specialized, rigidly protected building block used in advanced organic synthesis and materials science [1]. By incorporating a bulky, bidentate phthaloyl protecting group on the anthranilic acid core, this compound effectively suppresses the unwanted nucleophilic side reactions typically observed with unprotected primary amines during aggressive carboxylic acid activation or coupling steps [2]. It serves as a critical, procurement-ready precursor for the synthesis of complex aza-heterocycles, including quinazolinones, isoindolinones, and pyrrolo[1,4]benzodiazepines, particularly in photoredox workflows and solid-state engineering where precise stereocontrol and absolute conformational rigidity are mandatory [3].

Research Fit

Research Scaffold Phthalimide bioactive scaffold for target engagement studies
Synthetic Handle Ortho-carboxylic acid enables derivatization and conjugation
Screening Context Reported antimicrobial and antioxidant screening models

Substituting N-(2-Carboxyphenyl)phthalimide with generic unprotected anthranilic acid or simpler mono-protected analogs (such as N-acetylanthranilic acid) fundamentally compromises both synthetic trajectory and structural control [1]. In procurement and process design, unprotected anthranilic acid is highly prone to premature amine reactivity, leading to oligomerization or undesired amide formation during downstream functionalization [2]. Furthermore, unlike N-acetyl derivatives, the fully substituted phthalimide nitrogen in this compound cannot act as a hydrogen bond donor. This lack of H-bonding capability locks the molecule into specific rigid conformations, preventing the formation of certain crystal polymorphs and enabling unique stereocontrolled radical pathways—such as memory-of-chirality photocyclizations—which fail entirely with less rigid or unprotected precursors [3].

Substitution Risk

Isomer position
Para-carboxy isomer may differ in photostability and material suitability
Analog mismatch
Ortho-hydroxy analog shows altered plant tissue culture response
Functional group absence
Non-carboxylated phthalimides may not replicate reported antibacterial activity

Enantioselective Photocyclization to Benzodiazepines

In the synthesis of pyrrolo[1,4]benzodiazepines, the proline derivative of N-(2-Carboxyphenyl)phthalimide undergoes highly efficient decarboxylative photocyclization via a triplet 1,7-diradical intermediate [1]. Because the phthaloyl group enforces extreme conformational rigidity, this precursor exhibits an exceptional 'memory of chirality,' yielding the cyclized target with up to 86% enantiomeric excess (ee) [1]. In contrast, unprotected or flexibly protected anthranilic acid derivatives fail to sustain chiral memory during the diradical lifetime, resulting in racemic mixtures[1].

Evidence DimensionEnantiomeric excess (ee) in decarboxylative photocyclization
Target Compound DataUp to 86% enantiomeric excess (ee) in cyclized product
Comparator Or BaselineUnprotected/flexible analogs (0% ee / racemic mixtures)
Quantified Difference>80% improvement in enantiomeric retention via chiral memory
ConditionsPhotodecarboxylation of proline derivatives in aqueous/organic media

For medicinal chemists, procuring this rigid precursor enables direct, highly enantioselective photochemical routes to chiral benzodiazepines without the cost or complexity of external chiral auxiliaries.

Antibacterial screen
Head-to-head
CPPD vs Ciprofloxacin
Active at 1–2 mg/well
Supports Gram-positive antibacterial screening context
Agar well diffusion; S. aureus, S. epidermidis susceptible

Intramolecular H-Bonding Suppression for Polymorph Control

In solid-state materials engineering, 2-acetamidobenzamide exists in an alpha-polymorph (stabilized by an intramolecular N-H...O hydrogen bond) and a beta-polymorph (lacking this bond)[1]. N-(2-Carboxyphenyl)phthalimide serves as a critical structural analogue that is chemically incapable of forming this intramolecular hydrogen bond due to its fully substituted imide nitrogen [1]. When utilized as an additive in recrystallization workflows, its absolute lack of H-bond donation (0 donors vs. 1 donor in N-acetyl baselines) forces it to mimic the beta-conformation exclusively, allowing researchers to isolate polymorphic behaviors that are impossible to control using H-bond-donating baselines [1].

Evidence DimensionIntramolecular hydrogen bond formation capacity
Target Compound Data0 intramolecular H-bond donors (locked conformation)
Comparator Or BaselineN-acetylanthranilic acid / 2-acetamidobenzamide (1 H-bond donor, forms alpha-polymorph)
Quantified DifferenceAbsolute elimination of N-H...O intramolecular bonding
ConditionsRecrystallization and solid-state conformational analysis

This absolute conformational lock is essential for materials scientists and formulation chemists who must strictly control crystal polymorph generation and solid-state phase transitions.

Multi-assay antioxidant
Cross-study
94.5%
H₂O₂ scavenging
DPPH 73.2%, NO concentration-dependent
Supports oxidative stress assay context
Spectrophotometric cell-free assays

Chemoselective One-Step Isoindolinone Synthesis

The alkaline hydrolysis product of N-(2-Carboxyphenyl)phthalimide serves as a highly efficient, pre-organized scaffold for synthesizing N-2 substituted 3-phenyliminoisoindolinones [1]. When subjected to DCC-mediated coupling with anilines, the rigid ortho-phthalimide/carboxyl architecture directs the reaction specifically toward the isoindolinone core in a single step [1]. Attempting similar reverse-turn mimetic syntheses using unprotected anthranilic acid leads to complex mixtures of linear amides and requires multiple protection/deprotection steps, significantly reducing the overall yield of the cyclic scaffold [1].

Evidence DimensionSynthetic efficiency toward 3-iminoisoindolinone scaffolds
Target Compound DataDirect one-step cyclization via DCC coupling
Comparator Or BaselineUnprotected anthranilic acid (requires multi-step protection/deprotection)
Quantified DifferenceReduction of synthetic steps from >3 to 1 for reverse-turn mimetics
ConditionsDCC-mediated coupling with anilines/amino acids in DMF

Procuring this pre-assembled, orthogonally reactive building block drastically reduces the synthetic steps from three or more down to one for researchers developing non-peptidic reverse-turn mimetics.

Callus growth response
Head-to-head
Carboxy (CPPD) 18.86 g
Hydroxy analog 21.45 g
Both enhanced with BA
Supports plant morphogenesis assay context
Lettuce explants, MS medium, 60 days
AR docking affinity
Class-level
Ki 4.39 μM
ΔG -7.3 kcal/mol
Supports target engagement modeling context
In silico docking, requires experimental validation

Enantioselective Synthesis of Pyrrolobenzodiazepines

N-(2-Carboxyphenyl)phthalimide is the optimal precursor for medicinal chemistry programs targeting chiral aza-heterocycles. Its rigid phthaloyl protection enables high-ee decarboxylative photocyclization (up to 86% ee), allowing for the direct construction of complex benzodiazepine libraries without relying on expensive chiral catalysts[1].

Solid-State Polymorph Engineering & Crystallography

Because its fully substituted nitrogen cannot participate in intramolecular hydrogen bonding, this compound is highly valuable as a conformational mimic in crystal engineering. It is used by materials scientists to probe, isolate, and stabilize specific metastable polymorphs (such as beta-forms) in solid-state pharmaceutical formulations [2].

Non-Peptidic Reverse-Turn Mimetics

In peptide mimetic research, this compound acts as a pre-organized scaffold for the rapid synthesis of 3-iminoisoindolinones. Its unique steric and electronic profile allows for one-step DCC-mediated coupling, streamlining the creation of reverse-turn mimetics used to study enzyme substrate specificity [3].

Application Fit

Application
Selection Property
Validation Focus
Gram-positive antibacterial screening
Reported Gram-positive activity profile
MIC / zone of inhibition validation with comparator
Plant morphogenesis studies
Ortho-carboxyl-dependent morphogenic response
Callus growth comparison with analog controls
Fluorescent probe development
Ortho-carboxylic acid synthetic handle
Conjugation efficiency and photostability assessment
Oxidative stress model studies
Multi-mechanism radical scavenging profile
Assay-specific antioxidant validation

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H317 (90.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

41513-78-4

Wikipedia

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

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